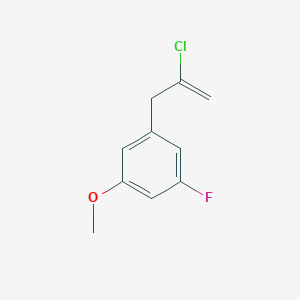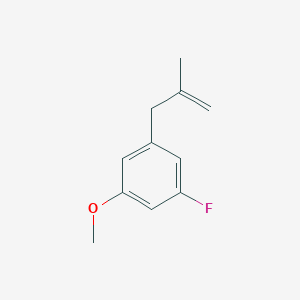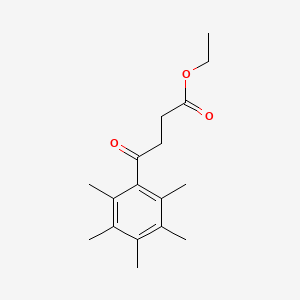![molecular formula C11H10ClF3 B3314825 2-Chloro-4-[(4-trifluoromethyl)phenyl]-1-butene CAS No. 951889-54-6](/img/structure/B3314825.png)
2-Chloro-4-[(4-trifluoromethyl)phenyl]-1-butene
Overview
Description
2-Chloro-4-[(4-trifluoromethyl)phenyl]-1-butene, also known as 4-chloro-2-trifluoromethylbenzyl chloride, is a chlorinated organic compound that is used in various scientific research applications. This compound is highly reactive due to its electron-withdrawing trifluoromethyl group, and its high reactivity makes it useful in a wide range of research applications.
Scientific Research Applications
Agrochemicals
Trifluoromethylphenyl (TFMP) derivatives, which include 2-Chloro-4-[(4-trifluoromethyl)phenyl]-1-butene, are widely used in the protection of crops from pests . Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market, and since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names .
Pharmaceuticals
The trifluoromethyl group is commonly used in pharmaceuticals . The unique properties of organo-fluorine chemistry make it useful in medicine . For example, 4-Chloro-3-(trifluoromethyl)phenyl isocyanate, a compound similar to 2-Chloro-4-[(4-trifluoromethyl)phenyl]-1-butene, has been used in the synthesis of thymidine analogues targeting Mycobacterium tuberculosis thymidine monophosphate kinase .
Electronics
The trifluoromethyl group is also used in electronics . The incorporation of fluorine in organic molecules can exhibit unique behaviors, making it useful in this field .
Catalysis
Trifluoromethyl groups are also used in catalysis . The unique properties of organo-fluorine chemistry make it useful in this field as well .
Synthesis of Unique Chemicals
2-Chloro-4-[(4-trifluoromethyl)phenyl]-1-butene could potentially be used in the synthesis of unique chemicals. For example, 4-Chloro-2-(trifluoromethyl)phenyl isocyanate is used in the synthesis of other chemicals .
Research Use
This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals . It can be used in various research applications due to its unique properties .
Mechanism of Action
Target of Action
Compounds with similar structures have been found to target themitochondrial complex III , which plays a crucial role in the electron transport chain and ATP production.
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets throughelectrostatic interactions influenced by the trifluoromethyl group .
Biochemical Pathways
If it targets the mitochondrial complex iii as suggested, it could potentially affect theelectron transport chain and disrupt ATP production, leading to downstream effects on cellular energy metabolism .
Result of Action
If it acts on the mitochondrial complex III, it could potentially lead to a decrease in ATP production, affecting cellular energy metabolism .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Chloro-4-[(4-trifluoromethyl)phenyl]-1-butene. Factors such as temperature, pH, and the presence of other molecules can affect its stability and interaction with its targets .
properties
IUPAC Name |
1-(3-chlorobut-3-enyl)-4-(trifluoromethyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClF3/c1-8(12)2-3-9-4-6-10(7-5-9)11(13,14)15/h4-7H,1-3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCPVXGCOMAVZHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CCC1=CC=C(C=C1)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClF3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-[(4-trifluoromethyl)phenyl]-1-butene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-Methyl-3-[(2-methylthio)phenyl]-1-propene](/img/structure/B3314759.png)
![2-Chloro-3-[(2-trifluoromethyl)phenyl]-1-propene](/img/structure/B3314776.png)
![2-Bromo-3-[(2-trifluoromethyl)phenyl]-1-propene](/img/structure/B3314777.png)
![2-Chloro-3-[(3-trifluoromethyl)phenyl]-1-propene](/img/structure/B3314788.png)

![2-Bromo-3-[(3-trifluoromethyl)phenyl]-1-propene](/img/structure/B3314799.png)
![2-Bromo-4-[(3-trifluoromethyl)phenyl]-1-butene](/img/structure/B3314811.png)
![2-Chloro-3-[(4-trifluoromethyl)phenyl]-1-propene](/img/structure/B3314820.png)


![2-Bromo-4-[(4-trifluoromethyl)phenyl]-1-butene](/img/structure/B3314837.png)